2-Chloro-4-fluoro-5-methylbenzonitrile
Overview
Description
2-Chloro-4-fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Mechanism of Action
The presence of a nitrile group (-C≡N) suggests that this compound could potentially undergo reactions such as hydrolysis, reduction, or Grignard reactions, leading to a variety of products. The chlorine and fluorine atoms could also potentially be replaced in nucleophilic substitution reactions .
As for the safety information, it’s noted that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-5-methylbenzonitrile using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzonitrile
- 4-Fluoro-2-methylbenzonitrile
- 2-Fluoro-5-methylbenzonitrile
Uniqueness
2-Chloro-4-fluoro-5-methylbenzonitrile is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSHKNJRSFGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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